molecular formula C11H16N2O5S B13213758 Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate

Cat. No.: B13213758
M. Wt: 288.32 g/mol
InChI Key: YKDMTLMVMWAJTD-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C11H16N2O5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a piperazine sulfonyl group, and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1-piperazinyl)-1-benzofuran-2-carboxylate
  • Ethyl 5-(piperazine-1-sulfonyl)benzofuran-2-carboxylate

Uniqueness

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate

InChI

InChI=1S/C11H16N2O5S/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13/h3-4,12H,2,5-8H2,1H3

InChI Key

YKDMTLMVMWAJTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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